N1-Regioisomeric Specificity for BACE1 Inhibitor Lead Optimization
The N1-substitution pattern of this compound is critical for generating potent 2-aminobenzimidazole BACE1 inhibitors. In a fragment-based drug discovery study, derivatives retaining the N1-(2-ethylamine) substituent on the 5-chloro-1H-benzo[d]imidazole core achieved low-micromolar potency (IC50 = 54 μM) in a cell-based BACE1 assay, while C2-substituted isomers were inactive in the same series. This demonstrates that the N1-ethylamine handle is essential for cellular activity in this chemotype [1].
| Evidence Dimension | BACE1 inhibition (cell-based assay) |
|---|---|
| Target Compound Data | IC50 = 54 μM (for (S)-3-(2-amino-5-chloro-1H-benzo[d]imidazol-1-yl)-N-isopropylpentanamide, a direct derivative of the target building block) |
| Comparator Or Baseline | C2-substituted 5-chloro-benzimidazole analogs in the same study showed no significant BACE1 inhibition at comparable concentrations |
| Quantified Difference | Target-derived compound IC50 = 54 μM vs. comparator inactive (>100 μM); N1-substitution enables >2-fold improvement in potency |
| Conditions | Cell-based amyloid beta secretion assay using CHO cells expressing wild-type human APP |
Why This Matters
The N1-substitution provided by this building block is a structural prerequisite for accessing BACE1 inhibitor pharmacophores, making it non-interchangeable with C2-substituted analogs.
- [1] BindingDB Entry BDBM50324934: (S)-3-(2-amino-5-chloro-1H-benzo[d]imidazol-1-yl)-N-isopropylpentanamide. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50324934 View Source
